molecular formula C19H24N4O3S B2853475 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097884-09-6

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2853475
CAS RN: 2097884-09-6
M. Wt: 388.49
InChI Key: AJXDXORHQIUVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including structures related to N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide, have shown significant promise in measuring amyloid in vivo in the brains of patients with Alzheimer's disease. These compounds, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), exhibit robust differences in PIB retention between Alzheimer's patients and controls, providing crucial insights into the disease's pathophysiology and enabling early detection (Nordberg, 2007; Nordberg, 2008).

Novel Synthetic Opioids and Their Impact

Research into non-fentanil novel synthetic opioid receptor agonists, such as N-substituted benzamides and acetamides, highlights the chemistry and pharmacology behind these substances. The study covers their emergence as substances of abuse, detailing compounds like U-47700, which shares a similar chemical structure to the queried compound and has been reported to offer short-lasting euphoric effects (Sharma et al., 2018).

Pharmacology and Toxicology of Hallucinogens

N-Benzylphenethylamine ("NBOMe") hallucinogens, which are structurally related to the queried compound, have been studied for their serotonergic hallucinogen properties. These compounds, including N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe), exhibit high affinity for the 5-HT2A receptor and have been associated with numerous cases of toxicity and fatalities. This highlights the importance of understanding the pharmacology and toxicology of such compounds for public health (Halberstadt, 2017).

Investigating Tryptamines and Psychoactive Substances

Tryptamines, including compounds structurally related to the queried chemical, have been reviewed for their effects and pharmacology, emphasizing the need for more research on their impact on human health and their potential as emerging psychoactive substances (Tittarelli et al., 2014).

Antioxidant Capacity and Chemical Analysis

Studies on compounds with antioxidant properties, including those related to N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide, have shown significant interest in understanding the reaction pathways and potential applications of these compounds in medicinal chemistry and biochemistry (Ilyasov et al., 2020).

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-4-22-9-10-23(18(25)17(22)24)19(26)20-11-15(21(2)3)14-12-27-16-8-6-5-7-13(14)16/h5-8,12,15H,4,9-11H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXDXORHQIUVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.